Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
Description
The compound Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate features a naphtho[1,2-b]furan core substituted with:
- An ethyl ester at position 3.
- A 5-hydroxy group at position 5.
- A 2-methyl group at position 2.
- A 4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl] moiety at position 4, comprising a methyl-linked 4-methylpiperazinyl and pyridin-4-yl group.
Estimated Molecular Formula: C₂₇H₂₉N₃O₄ Molecular Weight: ~459.5 g/mol (calculated).
Properties
Molecular Formula |
C27H29N3O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29N3O4/c1-4-33-27(32)21-17(2)34-26-20-8-6-5-7-19(20)25(31)23(22(21)26)24(18-9-11-28-12-10-18)30-15-13-29(3)14-16-30/h5-12,24,31H,4,13-16H2,1-3H3 |
InChI Key |
HELOJCCLWWZENT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=NC=C4)N5CCN(CC5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxy-1-naphthaldehyde, with an appropriate reagent like ethyl acetoacetate under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the naphthofuran intermediate with 1-(4-methylpiperazin-1-yl)methanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using 4-chloromethylpyridine hydrochloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparison
The table below contrasts the target compound with two analogues from published literature:
Detailed Analysis of Analogues
Fluorophenyl-Piperazinyl Derivative
- Structural Distinction : Replaces the pyridyl and methylpiperazinyl groups in the target compound with a 4-fluorophenyl-piperazinyl moiety.
- Molecular Weight : Higher (462.52 g/mol) than the target due to fluorine’s atomic mass.
- Functional Groups : Retains the ethyl ester and hydroxy groups but lacks the pyridyl nitrogen, which may reduce hydrogen-bonding capacity compared to the target.
Piperazine Carboxylate Derivative
- Structural Distinction : Features a piperazine-1-carboxylate group instead of the methylpiperazinyl-pyridyl system.
- Polarity and Solubility : The additional ester group increases oxygen content (6 vs. 4 in the target), likely enhancing aqueous solubility.
- Metabolic Stability : The carboxylate ester may be prone to hydrolysis, contrasting with the target’s stable pyridyl and methylpiperazinyl groups.
- Molecular Weight : Lower (440.49 g/mol) due to fewer carbon atoms in the substituent.
Hypothetical Implications of Structural Variations
Target vs. Fluorophenyl Derivative :
- The pyridyl group in the target may enable π-π stacking or metal coordination absent in the fluorophenyl analogue.
- The methylpiperazinyl group’s tertiary nitrogen could enhance membrane permeability compared to the secondary amine in .
Target vs. Piperazine Carboxylate : The target’s dual nitrogen-containing substituents (pyridyl and methylpiperazinyl) may offer synergistic interactions with receptors, whereas ’s carboxylate could limit passive diffusion.
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